Product packaging for Lithium Carmine(Cat. No.:CAS No. 12772-56-4)

Lithium Carmine

Cat. No.: B1674883
CAS No.: 12772-56-4
M. Wt: 498.3 g/mol
InChI Key: FQAHFXYMCYKLLG-OUOFDBQOSA-M
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Description

Historical Trajectories and Early Research Contributions of Carmine-Based Stains

The use of carmine-based dyes in microscopy has a long history, predating the widespread adoption of synthetic aniline (B41778) dyes. Early researchers in the mid-19th century sought reliable methods for tissue staining, and natural dyes like carmine (B74029) were among the primary tools available. biomedpress.orgnih.gov Botanists in the 18th century, such as John Hill in 1770, utilized carmine in their studies of plant structures. biomedpress.orgtandfonline.comkuhlmann-biomed.de In the mid-1800s, scientists like H. R. Goeppert and F. Cohn (1849) and A. Corti (1851) employed carmine for examining cell contents. biomedpress.orgkuhlmann-biomed.de T. Hartig is credited with discovering the process of tissue staining with carmine in 1854. kuhlmann-biomed.de Joseph Von Gerlach is also noted for using ammoniacal carmine in 1858 for studying cerebellum cells. biomedpress.orgnih.gov

Carmine is obtained from carminic acid, the active coloring agent found in the dried bodies of the female Dactylopius coccus cacti insect. tandfonline.comkuhlmann-biomed.de This natural pigment was highly valued and used in various applications, including textiles, before its significant role in biological staining was established. tandfonline.comsakuraus.com Early carmine staining methods often involved solutions with various acids, bases, and mordants, sometimes combined with other dyes like indigo (B80030) (indigo-carmine). sakuraus.com The colored compound, carmine (C.I. 75470), is produced by treating cochineal extract, which contains carminic acid, with alum and calcium salts. tandfonline.com

Evolution of Lithium Carmine within Histological and Cytological Methodologies

The evolution of carmine-based staining led to the development of various formulations to improve specificity and results. The Orth this compound method, developed in the 19th century and later modified by Mallory in 1938, marked a significant advancement. tandfonline.com This technique incorporates lithium carbonate alongside the carmine dye. tandfonline.com The use of lithium in this formulation was a turning point, leveraging lithium's ability to enhance nuclear staining specificity and replacing less stable mordants such as alum or chrome alum used in earlier methods.

The staining mechanism of this compound involves coordination bonding between lithium ions and phosphate (B84403) groups present in nucleic acids. This interaction contributes to sharp nuclear contrasts, particularly in animal tissues. Compared to traditional alum-carmine complexes, the smaller ionic radius of lithium is thought to improve penetration into dense chromatin structures, thereby reducing overstaining artifacts. Following staining with the Orth this compound method, tissue sections are typically treated with acid alcohol to help fix the dye within the nuclei. tandfonline.com This method became a cornerstone in histology by the 20th century and was recognized for its reproducibility.

Contemporary Significance of this compound in Scientific Inquiry

While the advent of new synthetic dyes and staining techniques has occurred, some historical stains, including carmine-based methods like this compound, remain relevant in contemporary scientific inquiry. biomedpress.org this compound is still utilized in histology and cytology for staining various cell types, including macrophages. Its affinity for cellular components allows for enhanced visualization under the microscope, which is valuable in studying aspects like immune responses and tissue pathology.

Orth's this compound method continues to be considered a standard for demonstrating nuclei in paraffin-embedded tissues. Furthermore, carmine-based stains, including those utilizing lithium, are applied in techniques for identifying specific substances within tissues. For example, Best's carmine method, which can be modified with lithium, is used to highlight glycogen (B147801) deposits in liver and muscle tissues. Southgate's mucicarmine technique, another carmine application, uses this compound to differentiate acidic mucopolysaccharides in epithelial tissues.

Recent research has also explored novel applications for carminic acid, the precursor to carmine. A study in early 2025 investigated the use of biodegradable starch tablets infused with carminic acid and, in some cases, lithium chloride, as potential freshness indicators in cheese packaging. imbarex.com This research, exploring carminic acid beyond its traditional role as a colorant, suggests potential future applications in smart packaging and food safety monitoring. imbarex.com While this specific application focuses on carminic acid, it highlights ongoing research into the potential utility of compounds related to this compound.

The Biological Stain Commission (BSC) has played a role in standardizing carmine certification protocols, including spectrophotometric assays to verify dye purity and ensure consistent performance in diagnostic applications. researchgate.net These standards address historical concerns regarding batch variability in natural dyes. Functional tests for carmine as a biological stain, used in certification, include Orth's lithium-carmine method for nuclei, Southgate's mucicarmine method for mucus, and Best's carmine method for glycogen. researchgate.net

Research has also investigated the uptake of this compound at a cellular level. Studies using vital staining with this compound in rat livers have shown that the dye is incorporated by sinusoidal endothelial cells, Kupffer cells, and monocytes. royalsocietypublishing.orgmedkoo.comnih.gov Electron microscopy has revealed that small particles of this compound are associated with cellular structures involved in uptake, such as coated vesicles and ruffled membranes. nih.gov These particles are found within vacuolated structures and lysosomes, forming aggregates. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20LiO13 B1674883 Lithium Carmine CAS No. 12772-56-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMSROTYBUUQNI-AEXMGWOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19LiO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12772-56-4
Record name Lithium Carmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis and Derivation of Lithium Carmine

Methodological Approaches for Lithium Carmine (B74029) Preparation

The preparation of lithium carmine typically involves steps that transform carminic acid, initially obtained from cochineal, into a lithium salt complex. ontosight.ai

Traditional Preparative Methods Involving Cochineal Derivatives

Traditional methods for obtaining carmine, the precursor to this compound, begin with the cochineal insect. The dried bodies of female Dactylopius coccus insects are processed to extract carminic acid. wikipedia.orgresearchgate.netsakuraus.com This involves boiling the dried insects in an aqueous solution, often containing ammonia (B1221849) or sodium carbonate, to extract the carminic acid. wikipedia.orgdspacedirect.org Insoluble matter is then filtered out. wikipedia.orgdspacedirect.org

Carmine itself is commonly prepared as an aluminum or aluminum-calcium (B13803358) salt of carminic acid, which is insoluble in water. wikipedia.orgsakuraus.comdspacedirect.org This is achieved by adding alum (aluminum potassium sulfate) and sometimes calcium salts to the clear carminic acid solution, causing the carmine pigment to precipitate. wikipedia.orgdspacedirect.org This traditional carmine serves as the starting material for the synthesis of this compound.

The carminic acid content in dried cochineal insects typically ranges from 17% to 24% by weight. wikipedia.orgsmithsonianmag.com The carmine produced from this process usually contains between 50% and 65% carminic acid, depending on the specific method and desired grade. dspacedirect.org

Chemical Reaction Pathways for Lithium Ion Incorporation

The synthesis of this compound from carmine or carminic acid involves the incorporation of lithium ions. One described method for preparing this compound involves using lithium carbonate. A saturated aqueous solution of lithium carbonate is prepared by dissolving excess lithium carbonate in boiling distilled water. Carmine powder is then added to this lithium carbonate solution under continuous stirring. The mixture is heated, typically in a boiling water bath at 100°C for a period like 10-15 minutes, to facilitate the coordination reaction between carminic acid (present in carmine) and the lithium ions.

The chelation mechanism is reported to involve the deprotonation of hydroxyl groups on carminic acid by lithium carbonate, leading to the formation of a Li⁺-carminate complex. This reaction results in a water-soluble lithium salt of carmine. ontosight.ai After heating, the mixture is cooled to room temperature and filtered to remove any undissolved particles.

The chemical structure of this compound consists of an anthraquinone (B42736) backbone derived from carminic acid, modified with hydroxyl groups and a glucopyranosyl moiety, coordinated with a lithium ion. ontosight.ai The molecular formula is C₂₂H₁₉LiO₁₃. medkoo.com

Factors Influencing Synthetic Yield and Purity in this compound Production

Several factors can influence the synthetic yield and purity of this compound. The purity of the starting material, carmine or carminic acid, is a significant factor. Variability in the carminic acid content and the presence of other biological molecules and insect parts in cochineal can affect the quality of the extracted carminic acid and subsequently the synthesized this compound. researchgate.net Different manufacturing processes for carmine can also result in variations in its composition and solubility, which may impact the subsequent reaction with lithium salts. researchgate.net

The stoichiometry of the reaction between carmine (or carminic acid) and the lithium source, such as lithium carbonate, is crucial for achieving a high yield and purity of the this compound complex. Using excess lithium carbonate is part of the described saturation step in one preparation method.

Reaction conditions, such as temperature and reaction time, play a role in the efficiency of lithium ion incorporation and the formation of the complex. The heating step at 100°C for a specific duration is designed to facilitate the ligand-metal coordination.

Filtration is an important step to remove undissolved particulates, contributing to the purity of the final product.

The Biological Stain Commission (BSC) has established standardized spectrophotometric assays to verify the purity of carmine, which can be relevant for assessing the quality of the starting material for this compound synthesis. These assays measure the maximum absorbance at specific pH values (e.g., 530–535 nm at pH 12.5–12.6 for carmine) to determine dye content and identify the specific cochineal derivative. researchgate.netresearchgate.net Variability in dye content in commercially available carmine has been observed, highlighting the importance of purity control in the synthesis of its derivatives like this compound. researchgate.net

Table 1: Key Chemical Properties of this compound

PropertyValue/Description
Molecular FormulaC₂₂H₁₉LiO₁₃ medkoo.com
Molecular Weight498.32 g/mol medkoo.com
CAS Number12772-56-4 medkoo.com
SolubilitySoluble in alkaline aqueous solutions (pH >12)
Spectral λmax (pH 12.5)530–535 nm
IUPAC Namelithium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate

Table 2: Example Parameters in a Traditional Carmine Preparation (Precursor to this compound)

StepDescriptionNotes
ExtractionBoiling dried cochineal in aqueous ammonia or sodium carbonate solution. wikipedia.orgdspacedirect.orgExtracts carminic acid.
FiltrationRemoval of insoluble insect matter. wikipedia.orgdspacedirect.orgSeparates carminic acid solution.
Precipitation (Carmine)Addition of alum and/or calcium salts. wikipedia.orgdspacedirect.orgForms insoluble aluminum/calcium carminate (carmine).
Washing and DryingProcessing of the precipitated carmine. dspacedirect.orgYields carmine powder.

Table 3: Example Parameters in this compound Preparation from Carmine

StepDescriptionConditions
Lithium Carbonate SolutionPrepare saturated aqueous solution. Dissolve excess Li₂CO₃ in boiling distilled water.
Carmine IntegrationAdd carmine powder to lithium carbonate solution. Under continuous stirring.
Thermal ActivationHeat the mixture. Boiling water bath (100°C) for 10–15 minutes.
FiltrationCool and filter to remove undissolved particulates. Using filter paper (e.g., Whatman No. 1).

Mechanisms of Staining and Histochemical Interactions of Lithium Carmine

Molecular Binding Affinities and Substrate Interactions of Lithium Carmine (B74029)

Lithium Carmine exhibits differential binding affinities towards various biological molecules, which dictates its diverse applications in histochemistry. The interactions are influenced by the chemical nature of both the dye complex and the tissue substrate.

This compound is a well-established nuclear stain, notably utilized in Orth's method for demonstrating nuclei in animal tissues. wikipedia.orgwikipedia.orgfishersci.iethegoodscentscompany.comthegoodscentscompany.com The staining of chromatin and nuclei relies on coordination bonding between the lithium ions in the dye complex and the phosphate (B84403) groups present in nucleic acids (DNA). wikipedia.orgnih.gov This interaction results in sharp nuclear contrast. wikipedia.org Compared to carmine complexes formed with larger ions like aluminum, lithium's smaller ionic radius is suggested to enhance penetration into dense chromatin structures, potentially reducing overstaining artifacts. wikipedia.org In staining protocols like Orth's method, initial staining at a high pH can color both nuclei and cytoplasm; subsequent differentiation with acidic alcohol selectively removes the stain from the cytoplasm, leaving the dye retained by the phosphoric acids of nucleic acids in the nucleus. thegoodscentscompany.comnih.govwikipedia.org

While carmine-based stains are widely used for glycogen (B147801) visualization, such as in Best's carmine method, the interaction mechanism primarily involves hydrogen bonding between the dye and glycogen. nih.govwikipedia.orgnih.gov this compound, or carmine methods modified with lithium, are effective for highlighting glycogen deposits in tissues like liver and muscle. wikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.orgfishersci.ca The presence of metal ions, including lithium or aluminum (as in Best's carmine), is crucial for the formation of the dye lake necessary for this staining. fishersci.iewikipedia.orgfishersci.ca

Carmine-based stains, such as Southgate's mucicarmine technique, are employed to visualize mucin and acidic mucopolysaccharides. wikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca The mechanism for mucin staining with carmine complexes involves ionic interaction. nih.govnih.gov The cationic metal-dye complex binds to the anionic glycosaminoglycans present in mucins. wikipedia.orgnih.gov While mucicarmine typically utilizes an aluminum-carmine complex, the general principle of carmine complexing with metal ions like lithium influences its interaction potential with acidic tissue components. wikipedia.orgfishersci.comwikipedia.org

This compound is known as a vital stain with tropism for cells of the reticuloendothelial system (RES), including macrophages and sinusoidal cells. wikipedia.orgfishersci.seereztech.comflybase.org Studies involving the injection of colloidal this compound have shown specific uptake and storage by these cell populations. ereztech.comfishersci.se In the liver, for instance, uptake has been observed in sinusoidal endothelial cells (LSECs) and, to a lesser extent, Kupffer cells (liver macrophages). fishersci.seguidetopharmacology.org The mechanism in this context involves the vital staining of living cell constituents, often through processes like phagocytosis or endocytosis of the dye particles or complexes by these cells. fishersci.seguidetopharmacology.org Electron microscopy has revealed this compound particles associated with cellular vesicles and lysosomes in endothelial cells. guidetopharmacology.org

Mucin and Acidic Glycosaminoglycan Complexation

Role of pH and Ionic Environment in this compound Staining Specificity

The pH and ionic environment play a critical role in the specificity and outcome of this compound staining. Carmine dyes, including this compound, are soluble in alkaline aqueous solutions. wikipedia.org Staining procedures often utilize high pH solutions to ensure the dye is in a soluble and reactive form, allowing it to initially bind to various cellular components, including both nuclei and cytoplasm. nih.gov

The specificity of this compound staining, particularly for nuclear structures, is often achieved through subsequent differentiation steps involving acidic solutions, such as acidic alcohol. thegoodscentscompany.comnih.govwikipedia.org At acidic pH levels, the ionization of tissue groups is affected. nih.gov While stronger acidic groups like the phosphate groups in nucleic acids retain the cationic dye complex, the binding to less acidic components, such as those in the cytoplasm, is reversed, effectively clearing the background and enhancing nuclear contrast. nih.govnih.gov

Interplay of Mordants and Auxiliary Reagents in this compound Applications

In this compound staining, lithium ions act as a mordant, forming a coordination complex or "lake" with carminic acid. wikipedia.orgfishersci.iewikipedia.orgfishersci.comwikipedia.org This metal-dye complex is essential for the effective binding of the dye to specific tissue substrates, particularly nucleic acids. wikipedia.orgfishersci.ie The use of lithium as a mordant in Orth's method was a significant development, replacing less stable mordants used in earlier carmine staining techniques and enhancing nuclear staining specificity. wikipedia.org

Beyond the lithium mordant, various auxiliary reagents are employed in this compound staining protocols to optimize the staining process. These reagents can influence dye solubility, penetration, and differentiation. Examples include potassium chloride and potassium carbonate used in the preparation of some carmine staining solutions, as well as ammonia (B1221849) and methanol. wikipedia.orgfishersci.comwikipedia.org Acidic alcohol, typically ethanol (B145695) acidified with hydrochloric acid, is a crucial auxiliary reagent for differentiation, selectively removing excess stain from the cytoplasm to achieve sharp nuclear staining. thegoodscentscompany.comnih.govwikipedia.orgwikipedia.orgwikipedia.org The specific combination and concentration of these reagents, along with factors like temperature and staining time, are critical for achieving optimal and specific staining results with this compound.

Applications of Lithium Carmine in Biological and Biomedical Research

Advanced Staining Techniques Utilizing Lithium Carmine (B74029)

Lithium Carmine is employed in several advanced staining techniques to visualize specific structures within biological samples. These methods often leverage the compound's interaction with cellular components to provide contrast and enable detailed morphological analysis.

Nuclear Visualization in Animal Tissues

One of the prominent applications of this compound is the staining of nuclei in animal tissues. The Orth's this compound method, and its modifications like the one by Mallory, utilize this compound in conjunction with lithium carbonate to effectively demonstrate nuclei mpbio.commpbio.comtandfonline.comlabconsult.beresearchgate.net. The mechanism involves the interaction between the lithium ions within the carmine complex and the phosphate (B84403) groups present in nucleic acids, such as DNA, leading to sharp nuclear contrast . This technique has been historically significant in histology for visualizing nuclear morphology in various animal tissue preparations mpbio.commpbio.comtandfonline.comebay.com.

Macrophage Identification and Vital Staining Studies

This compound is recognized as a vital stain, particularly useful for the identification and study of macrophages ufrgs.brbiognost.com. Vital staining involves the uptake of the dye by living cells, allowing researchers to track cell populations and their activities. Studies using this compound as a vital stain have provided insights into the function of phagocytic cells, including macrophages and sinusoidal endothelial cells, particularly in organs like the liver wikipedia.orgnih.govnagoya-u.ac.jpfrontiersin.org. Early research utilizing the vital staining capacity of this compound contributed significantly to the understanding and definition of the reticulo-endothelial system (RES) wikipedia.orgnih.govfrontiersin.org. More recent studies have further investigated the uptake of this compound by specific cell types, such as liver sinusoidal endothelial cells and Kupffer cells, revealing differential uptake patterns and contributing to the re-evaluation of classical concepts regarding these cell systems nih.gov. Electron microscopy studies have shown that this compound particles are associated with cellular structures like coated vesicles and ruffled membranes during uptake nih.gov.

Detection of Specific Cellular Components in Experimental Models

Beyond nuclear staining and macrophage identification, Carmine-based stains, often formulated with mordants like lithium, are used for the detection of other specific cellular components in experimental models. These include the staining of glycogen (B147801) and mucous substances mpbio.commpbio.comtandfonline.combiognost.combiognost.combiologicalstaincommission.org. The binding of Carmine to these components can occur through various mechanisms, including hydrogen bonding for glycogen and ionic interactions for acidic mucins, depending on the specific stain formulation and conditions researchgate.net. Carmine has also been noted for its use in staining chromosomes, which are rich in DNA mpbio.commpbio.com. These applications allow for the visualization and study of the distribution and presence of these components within tissues and cells, aiding in the characterization of cellular structures and functions in research settings.

This compound as a Marker in Biological Systems Research

This compound serves as a valuable marker in biological systems research. Its water solubility and chemical properties allow it to be introduced into biological environments to track certain processes or identify specific cell populations ontosight.ai. It has been particularly noted for its use in studying cell membrane permeability and transport mechanisms ontosight.ai. As a biological marker, this compound facilitates the visualization of cellular uptake and distribution, which is crucial for understanding cellular dynamics and the interaction of cells with their environment ebay.com. Its historical use as a vital stain underscores its role in demarcating and studying specific cell systems based on their functional characteristics, such as phagocytic activity wikipedia.orgnih.govfrontiersin.org.

Research Methodologies Employing this compound for Tissue and Cell System Characterization

Research methodologies utilizing this compound involve specific protocols for tissue and cell preparation and staining. These methods are designed to optimize the staining of target structures and enable detailed microscopic analysis. Protocols often involve fixing tissue samples, embedding them (e.g., in paraffin), sectioning, and then applying the this compound staining solution biognost.com. The preparation of the staining solution itself involves specific concentrations of Carmine powder and lithium carbonate, often requiring heating and subsequent cooling and filtration biognost.com. Differentiation steps using acidic alcohol may also be included to enhance the specificity of nuclear staining researchgate.net.

Analytical and Characterization Methodologies for Lithium Carmine

Spectrophotometric Characterization for Identity and Relative Purity Assessment of Carmine (B74029)

Spectrophotometry is a fundamental technique for the characterization and assessment of carmine's identity and relative purity. tandfonline.comlums.ac.irresearchgate.netnih.govkashanu.ac.ircsfarmacie.czekb.egmdpi.comgoogle.com This method relies on the principle that carmine absorbs light at specific wavelengths, and its absorption spectrum can provide valuable information about its composition and concentration. Quantitative spectrophotometric analysis, particularly at controlled pH levels, is a key component of purity assessment protocols for research-grade carmine. tandfonline.comresearchgate.netnih.govekb.eg

For instance, revised procedures for the certification of carmine as a biological stain by the Biological Stain Commission (BSC) include spectrophotometric examination at high pH to determine the dye's identity. tandfonline.comresearchgate.netnih.govnih.gov The maximum absorbance of carmine in a solution adjusted to pH 12.5-12.6 typically falls within the range of 530-535 nm. tandfonline.comresearchgate.netnih.gov A relative measure of dye content can be obtained from the maximum absorbance of a solution containing a known concentration of carmine at this high pH. According to BSC guidelines, a solution containing 100 mg of dye per liter of water at pH 12.5-12.6 should ideally exhibit a maximum absorbance between 1.2 and 1.8. nih.gov

pH-Dependent Spectral Analysis for Dye Differentiation

The spectral characteristics of carmine and its parent compound, carminic acid, are significantly influenced by pH. mdpi.comthegoodscentscompany.comuiw.edujelsciences.com This pH dependency is exploited in spectrophotometric methods to differentiate carmine from related cochineal derivatives, such as carminic acid and aminocarminic acid. tandfonline.comresearchgate.netnih.govekb.egnih.gov

A two-step spectrophotometric procedure involving analysis at both high and low pH is effective for this differentiation. tandfonline.comresearchgate.netnih.govekb.eg At a high pH of 12.50-12.60, carmine exhibits a main absorbance peak at 530-535 nm, often accompanied by a secondary peak or shoulder around 30 nm higher. tandfonline.comresearchgate.net In contrast, carminic acid at this high pH shows a main peak at 565-570 nm with a strong secondary peak approximately 40 nm lower. tandfonline.com

At low pH (1.90-2.10), a qualitative spectrophotometric scan provides further discriminatory information. tandfonline.comresearchgate.netnih.govekb.egnih.gov Under acidic conditions, carminic acid displays a broad peak in the 490-500 nm range. researchgate.netnih.gov Carmine, while its color is pH-dependent, remains in shades of red below pH 7, unlike carminic acid which can turn orange. tandfonline.comthegoodscentscompany.com This differential behavior at varying pH levels allows for the identification and distinction of these closely related dyes.

Here is a summary of the pH-dependent spectral characteristics:

DyepH RangeDominant Absorbance Peak (nm)Secondary Peak/Shoulder (nm)Color Appearance Below pH 7
Carmine12.50-12.60530-535~560-565Shades of red
Carminic Acid12.50-12.60565-570~525-530Orange (below pH 4.5)
Carmine1.90-2.10Distinct peak (qualitative)-Shades of red
Carminic Acid1.90-2.10490-500 (broad)-Light orange (below pH 4.5)

Chromatographic Techniques in Carmine Analysis

Chromatographic techniques are valuable tools for the separation, identification, and quantification of carmine in various matrices. lums.ac.ircsfarmacie.czwikipedia.orgresearchgate.netmdpi.comicia.esresearchgate.net High-Performance Liquid Chromatography (HPLC) is commonly employed for the analysis of carmine, allowing for its determination and differentiation from other related dyes. lums.ac.ircsfarmacie.czresearchgate.netmdpi.com

Quantitative determination of carmine in foodstuffs and pharmaceuticals has been successfully achieved using reversed-phase HPLC (RP-HPLC) coupled with photodiode array detection. csfarmacie.czresearchgate.netmdpi.com This approach allows for the separation of carmine based on its interaction with a stationary phase (e.g., C18 column) and a mobile phase, with detection based on its UV/Vis absorbance. researchgate.netmdpi.com Chromatographic methods can effectively distinguish carmine from carminic acid, which is the major component of cochineal extract. researchgate.net

Gradient elution procedures, utilizing mobile phases composed of mixtures like water, methanol, and orthophosphoric acid, have been developed for the chromatographic analysis of cochineal pigments, including carminic acid. icia.es These methods enable the separation of different pigment components based on their varying affinities for the stationary and mobile phases, providing a detailed profile of the dye composition.

Advanced Microscopy Techniques for Lithium Carmine Visualization and Localization

Carmine, including its this compound formulation, is widely used as a stain in various microscopy applications to enhance the visualization of cellular and tissue structures. nih.govmicroscopeworld.comcreative-bioarray.comexpertcytometry.comnih.gov Orth's lithium-carmine method, for instance, is a recognized functional test for carmine in the context of biological staining, specifically for the staining of nuclei. tandfonline.comnih.gov this compound is also described as a vital stain with an affinity for macrophages. medkoo.com

Electron Microscopy for Subcellular Localization of this compound

Electron microscopy techniques provide high-resolution imaging capabilities that are essential for investigating the ultrastructural details of cells and tissues and for analyzing the subcellular localization of specific molecules. researchgate.netnih.gov While carmine formulations are used in biological staining for microscopy, detailed research findings specifically on the application of electron microscopy for the subcellular localization of this compound were not extensively available in the provided search results.

However, electron microscopy, including techniques like immunoelectron microscopy and correlative light and electron microscopy (CLEM), is a standard approach for determining the precise location of molecules within cells at a nanometer scale. researchgate.netnih.govucsd.edudntb.gov.ua CLEM, for example, combines the strengths of fluorescence microscopy and electron microscopy to correlate dynamic cellular processes with ultrastructural information. researchgate.netucsd.edu While the direct application of these advanced EM techniques specifically for localizing this compound at the subcellular level was not detailed, the principles and methodologies exist for such investigations.

Fluorescence Microscopy Applications with this compound

Carmine staining has been observed to induce fluorescence, which can be utilized in fluorescence microscopy. nih.govnih.gov When cells or tissue sections are stained with dilute solutions of commercial carmine, a strong reddish-orange fluorescence can be detected in nuclei. nih.gov

Studies have indicated that optimal excitation light for observing carmine fluorescence is around 436 nm (violet-blue) or within the 450-490 nm range (blue). nih.gov This fluorescence property is particularly notable in compact chromatin from interphase nuclei, mitotic and meiotic chromosomes, and the kinetoplast of Trypanosoma cruzi. nih.gov A significant advantage of carmine fluorescence in microscopy is its stability, allowing for preparations to be dehydrated and permanently mounted without altering the fluorescence pattern. nih.gov Given that this compound is a carmine-based stain used in biological microscopy, these fluorescence characteristics observed with commercial carmine are likely relevant to its application in fluorescence microscopy.

Standardization and Quality Control Protocols for Research-Grade Carmine

Standardization and quality control are paramount for carmine, particularly when it is intended for use as a research-grade biological stain. Ensuring the consistency and purity of carmine is essential for obtaining reliable and reproducible results in staining procedures and other applications. tandfonline.comresearchgate.netnih.govnih.govgram.eduiacmcolor.orgresearchandmarkets.com

Organizations such as the Biological Stain Commission (BSC) play a crucial role in certifying biological stains, including carmine. tandfonline.comresearchgate.netnih.govnih.gov Their certification processes incorporate rigorous analytical testing to assess the identity and quality of the dye. Revised BSC procedures for carmine certification include spectrophotometric examination at high pH (12.5-12.6) as a method for confirming the dye's identity and determining its relative dye content. tandfonline.comresearchgate.netnih.govekb.egnih.gov

In addition to analytical tests, functional performance tests are also part of the quality control protocols for biological stains. For carmine, functional tests such as Orth's lithium-carmine method for staining nuclei are employed to evaluate its suitability for specific biological applications. tandfonline.comnih.gov

Maintaining high quality standards and obtaining certifications are crucial in the broader carmine market, reflecting the importance of consistent product quality across various industries. researchandmarkets.com While purity standards can vary depending on the intended application (e.g., food grade carmine may have minimum purity requirements for coloring matter), the emphasis on quality control ensures that carmine meets the necessary specifications for its intended use. iacmcolor.org Historical data from BSC certification efforts have indicated variability in the dye content of certified carmine lots over time, highlighting the ongoing need for stringent quality control measures. tandfonline.comresearchgate.netnih.gov

Comparative Studies of Lithium Carmine with Other Dyes and Compounds

Distinctions Between Lithium Carmine (B74029) and Other Carmine Variants (e.g., Acetocarmine, Mucicarmine, Borax (B76245) Carmine)

Carmine-based stains are derived from carminic acid, a natural dye extracted from cochineal insects (Dactylopius coccus) cymitquimica.comsakuraus.com. The variations among these stains primarily arise from the different mordants or chemical modifications used in their preparation, which influence their solubility, specificity, and staining characteristics.

Lithium Carmine, prepared using lithium carbonate, is known for its ability to produce sharp nuclear contrasts, particularly in animal tissues cymitquimica.com. The lithium ion is thought to enhance penetration into dense chromatin structures . Orth's lithium-carmine method is a historical technique for nuclear staining researchgate.netresearchgate.net.

Acetocarmine is typically prepared by boiling carmine in acetic acid researchgate.netarchive.orgk-state.edu. This variant is commonly used for staining chromosomes, especially in plant tissues researchgate.netk-state.edu. The acetic acid component plays a crucial role in this application.

Mucicarmine, often prepared with an aluminum mordant, is specifically used to identify mucin, a key component in adenocarcinomas and certain fungi like Cryptococcus neoformans sakuraus.comresearchgate.netnih.gov. Southgate's modification of Mayer's mucicarmine stain is a well-known method for demonstrating mucin sakuraus.comresearchgate.netresearchgate.net. The staining mechanism likely involves the binding of the cationic metal-complex dye to anionic glycosaminoglycans in mucins sakuraus.com.

Borax Carmine, prepared using borax (sodium borate) and carmine, is another variant used in histology for staining cell structures, including nuclei and cytoplasm morphisto.de. Grenacher's borax carmine stain is a method used for whole mounts researchgate.net. It is also useful for counterstaining fat stains in frozen sections researchgate.net.

The fundamental difference lies in the cation or chemical environment associated with the carminic acid moiety, which dictates the stain's affinity for specific cellular components and its application in various histological techniques. While carmine itself is an aluminum or calcium-aluminum lake of carminic acid and is only slightly soluble in water, the addition of acids or bases, or different salts like lithium or borax, increases its solubility and alters its staining properties sakuraus.com.

Comparative Staining Performance with Alternative Biological Stains

This compound's staining performance can be compared to other biological stains based on its specificity, intensity, and the structures it highlights. As a nuclear stain, it is often compared to commonly used dyes like Hematoxylin.

Hematoxylin, typically used in combination with Eosin (H&E staining), is a widely employed nuclear stain that colors nuclei blue-black nih.govslideshare.netscribd.com. H&E is a ubiquitous method due to its speed, cost-effectiveness, and informative nature, highlighting nuclear detail (Hematoxylin) and cytoplasmic/tissue architecture (Eosin) scribd.com.

Compared to traditional alum-carmine complexes, the smaller ionic radius of lithium in this compound is suggested to enhance its penetration into dense chromatin structures, potentially reducing overstaining artifacts . Research has explored vital staining techniques using Carmine, including this compound, for visualizing structures in living cells or organisms, such as macrophages royalsocietypublishing.orgufrgs.br. However, vital staining with Carmine can be less diffusible and may require multiple injections to achieve sufficient staining compared to other vital dyes like trypan blue or neutral red royalsocietypublishing.org.

While Best's carmine method was historically used for staining glycogen (B147801), it has largely been supplanted by the Periodic Acid-Schiff (PAS) method sakuraus.comresearchgate.net. This suggests that for certain applications, alternative stains may offer improved specificity or performance.

Other biological stains target different cellular components. For instance, Alcian blue stains acidic polysaccharides wikipedia.org, while Sudan Black and Oil Red O are used for lipids nih.gov. Masson's Trichrome is a multi-dye stain used to differentiate collagen from muscle nih.govslideshare.net. The choice of stain depends heavily on the specific tissue components being investigated.

Structural and Functional Analogues: A Research Perspective

From a research perspective, structural and functional analogues of this compound are compounds that share similar chemical structures or exhibit comparable staining or biological activities. The core structure of carmine-based dyes is carminic acid, an anthraquinone (B42736) derivative with a glucose sugar unit cymitquimica.commdpi.comnih.gov. Modifications to this structure or the associated metal ions lead to the different carmine variants.

Research into the structure of carmine has revealed it to be a complex, often a tetrameric unit involving carminate dianions coordinating to aluminum and calcium cations chemrxiv.orgacs.org. The coordination occurs through specific oxygen atoms, while the carboxylic acid group may remain uncoordinated chemrxiv.orgacs.org. Understanding these structural details is crucial for comprehending the staining mechanisms and designing potential analogues.

Functional analogues might include other dyes that stain similar cellular components or exhibit comparable biological effects. For example, other nuclear stains like Hematoxylin serve a similar function in highlighting the nucleus nih.govslideshare.netscribd.com. However, their chemical structures and staining mechanisms differ.

The lithium ion in this compound also presents a link to research into lithium salts, known for their mood-stabilizing effects . Emerging research has explored potential therapeutic applications of this compound, particularly in mental health, suggesting that the incorporation of carmine might influence the properties or reduce side effects compared to traditional lithium therapies . This highlights a functional perspective beyond just staining.

Furthermore, the anthraquinone core of carminic acid is found in other compounds with various biological activities. Research into these structural analogues could potentially reveal new applications or provide insights into the interaction of this compound with biological systems.

Detailed research findings on the precise binding affinities of this compound to different cellular components compared to its analogues are valuable for optimizing staining protocols and understanding the basis of differential staining. Studies involving techniques like spectrophotometry can help characterize the properties of carmine variants and distinguish them from related compounds like carminic acid or 4-aminocarminic acid researchgate.netnih.gov.

While specific detailed research findings directly comparing the comprehensive structural and functional aspects of this compound with a wide range of analogues in a tabular format were not extensively found within the search results, the literature indicates ongoing research into the precise structure of carmine and its interactions, which could pave the way for the design and study of novel analogues.

Theoretical and Computational Investigations Pertaining to Lithium Carmine

Molecular Modeling of Lithium Carmine-Substrate Interactions

Molecular modeling techniques can be employed to simulate and analyze the interactions between Lithium Carmine (B74029) and its target substrates, such as cellular nuclei, glycogen (B147801), or components of the reticuloendothelial system. These models can help elucidate the binding sites, the types of forces involved (e.g., ionic, hydrogen bonding, van der Waals forces, coordinate bonding), and the structural changes that occur upon binding researchgate.net.

Studies on the uptake of vital stains like this compound by specific cell types, such as sinusoidal endothelial cells and Kupffer cells in the liver, highlight the importance of understanding these molecular interactions uit.noyuntsg.comnih.govmdpi.comuea.ac.ukmdpi.complos.orgfrontiersin.orgresearchgate.netnih.govnih.gov. While the provided results describe the cellular targets and the historical use of this compound in defining the RES based on its uptake uit.noyuntsg.comfrontiersin.orgresearchgate.net, detailed molecular modeling simulations specifically for this compound interacting with these cellular components are not extensively detailed.

However, the principles of molecular modeling, as applied to dye-tissue interactions, involve assessing bonding parameters to understand the potential for different types of chemical bonds researchgate.net. For carminic acid, the core chromophore in this compound, bonding parameters can be derived from quantum mechanical calculations using molecular modeling software researchgate.net. These parameters provide information about the potential of the dye to engage in various bonding types, including covalent, ionic, coordinate bonding with metal atoms, hydrogen bonding, and van der Waals forces researchgate.net. Understanding these interactions at a molecular level is crucial for explaining the staining specificity and efficacy of this compound.

Quantum Chemical Calculations in Relation to this compound

Quantum chemical calculations provide insights into the electronic structure, energy levels, and other fundamental properties of molecules. For carminic acid, studies have utilized Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) to investigate its electronic structure and photoelectrochemical properties sigmaaldrich.com. These calculations can help understand the molecule's behavior, including its absorption spectra and potential for interacting with light, which are relevant to its function as a stain researchgate.netsigmaaldrich.com.

Predictive Models for Staining Efficacy and Specificity of this compound

Predictive models aim to correlate molecular properties or interaction characteristics with the observed staining performance of a dye, including its efficacy (how well it stains) and specificity (how selectively it stains particular components). Developing such models for this compound would likely involve integrating data from molecular modeling, quantum chemical calculations, and experimental staining results.

The search results indicate that the functional tests for carmine as a biological stain include methods like Orth's lithium-carmine method for nuclei, Best's stain for glycogen, and Southgate's mucicarmine method for mucus, highlighting its differential staining capabilities researchgate.netresearchgate.net. Predictive models could potentially use computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to relate the structural and electronic properties of this compound (or variations thereof) to its observed affinity for different biological substrates.

While the provided information discusses the historical use of this compound in identifying cell populations based on uptake uit.noyuntsg.comfrontiersin.orgresearchgate.net and mentions spectrophotometric analysis for dye identification and content researchgate.netresearchgate.net, explicit details on the development or application of computational predictive models specifically for this compound's staining efficacy and specificity are not extensively present in the search results. However, the concept of understanding bonding parameters through computational methods researchgate.net forms a basis upon which predictive models for staining interactions could be built. The complexity of dye-tissue interactions, involving multiple molecular parameters for short-range interactions in addition to electrostatic attraction, underscores the need for sophisticated modeling approaches to accurately predict staining behavior researchgate.net.

Future Directions and Emerging Research Avenues for Lithium Carmine

Integration of Lithium Carmine (B74029) in Novel Bioimaging Approaches

One promising area for compounds like Lithium Carmine is in the realm of bioimaging. Research has demonstrated the application of "colloidal this compound," identified as carminic acid, in tracking and visualizing biological processes. A study utilizing zebrafish embryos explored the biodistribution of nanoparticles by injecting colloidal this compound. researchgate.net This application leverages the optical properties of carminic acid for visualization within biological systems.

Potential for this compound in Energy Storage Research

While research directly on "this compound" as an active material in energy storage is not widely documented, the broader field of lithium-ion batteries is a major area of research aimsciences.org. Studies investigating organic compounds as electrode materials in lithium batteries provide a potential context for the exploration of carmine-like structures. For instance, Indigo (B80030) Carmine, a different organic dye, has been assessed for its electrochemical performance as a positive electrode material in lithium metal polymer batteries. mdpi.comnih.govresearchgate.netresearchgate.net

Research on Indigo Carmine has shown its ability to reversibly insert lithium ions, exhibiting an average potential of approximately 2.4 V vs. Li+/Li. mdpi.comnih.govresearchgate.net This suggests that certain organic molecules with suitable redox centers can function in lithium-based energy storage devices. While Indigo Carmine demonstrated reversible lithium insertion, challenges such as relatively poor stability upon cycling and poisoning of the lithium electrode by sodium countercations were observed. mdpi.comnih.govresearchgate.netresearchgate.net These findings highlight both the potential and the hurdles associated with using organic compounds in lithium battery technology. Future research could investigate if this compound, perhaps as a lithium salt of carminic acid or a related derivative, possesses electrochemical properties suitable for energy storage applications, potentially addressing some of the limitations observed with other organic compounds.

Methodological Advancements in this compound Application and Analysis

Advancements in the application and analysis of compounds like this compound are closely linked to the specific research areas where they are utilized. In bioimaging, the application of colloidal this compound involves techniques such as injection into model organisms like zebrafish embryos. researchgate.net Analysis in this context relies on fluorescence microscopy to track its distribution and co-localization with specific cell markers. researchgate.net Whole-embryo imaging techniques allow for a comprehensive view of the compound's dispersion. researchgate.net

Methodological advancements in this area would likely involve developing more sophisticated imaging techniques with higher resolution and sensitivity, as well as methods for quantitative analysis of the compound's concentration and localization within tissues and cells. Furthermore, advancements in synthesizing stable colloidal preparations of this compound suitable for in vivo administration are crucial for its wider application in bioimaging research. While specific analytical advancements solely focused on "this compound" were not prominently found, general progress in the analysis of organic dyes and lithium in biological or material science contexts would likely contribute to future studies involving this compound.

Q & A

Q. What are the primary serum proteins that bind Lithium Carmine, and how can this be experimentally determined?

this compound predominantly binds to α2-macroglobulin (α2M), with minor affinity for albumin and γ-globulins. This is demonstrated using gel filtration chromatography (Sephadex G-200) and electrophoresis to separate protein-dye complexes. For example, at a 0.1 mg/mL dye-to-protein ratio, >90% of this compound co-elutes with α2M . Control experiments with purified proteins (e.g., albumin, IgG) confirm specificity .

Q. Which spectroscopic techniques are suitable for analyzing this compound-protein interactions?

Absorption spectroscopy at 510 nm is standard for quantifying free vs. bound dye. Subtle spectral shifts (e.g., free dye vs. α2M-bound dye) help infer binding states . Density gradient ultracentrifugation further isolates complexes for spectroscopic validation .

Q. How can researchers ensure reproducibility in quantifying bound vs. free this compound?

Use gel filtration chromatography to physically separate bound and free dye fractions, followed by spectrophotometric quantification. Avoid hemoglobin contamination in serum samples, as it interferes with absorbance readings at 510 nm .

Advanced Research Questions

Q. How can contradictions in binding affinity data be resolved across experimental setups?

Discrepancies often arise from variations in dye-to-protein ratios or buffer conditions . For example, at 0.7 mg/mL dye, excess free this compound dominates, complicating binding measurements . Cross-validate results using competitive binding assays (e.g., with trypsin, which shares α2M binding sites) and Ouchterlony immunodiffusion to confirm α2M specificity .

Q. What molecular mechanisms explain this compound’s preferential binding to α2M?

α2M’s "trap" mechanism, which binds proteases via a conformational shift, may also accommodate this compound. Structural studies suggest dye interaction occurs at a site distinct from protease binding, as dye presence does not inhibit α2M’s anti-trypsin activity . Molecular docking simulations could further clarify binding regions.

Q. How does this compound’s chemical heterogeneity impact experimental outcomes?

The dye’s composition varies based on insect sources and extraction methods, leading to batch-to-batch differences in charge and molecular weight (~10,000 Da). Researchers should standardize sourcing and include Sephadex G-200 chromatograms in methodology to document heterogeneity .

Methodological Considerations

Q. What protocols are recommended for studying this compound’s teratogenic effects?

Follow in vivo injection models (e.g., 150 mg/kg body weight in pregnant mice) but account for confounding factors like renal excretion rates. Note that sodium carmine analogs show lower teratogenicity, suggesting lithium’s ionic properties may influence outcomes .

Q. How should conflicting data on dye-protein binding kinetics be reported?

Use supplementary materials to detail raw data (e.g., absorption spectra, gel filtration profiles) and explicitly state limitations, such as incomplete separation of α2M and lipoproteins in ultracentrifugation .

Data Documentation and Reproducibility

Q. What metadata is critical for replicating this compound studies?

Include:

  • Dye provenance (insect source, purification method).
  • Serum preparation (storage conditions, hemoglobin exclusion criteria).
  • Chromatography parameters (column type, buffer pH). Reference guidelines from journals like Beilstein Journal of Organic Chemistry for clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.